molecular formula C4H3BrF2N2O B2413803 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole CAS No. 1869862-74-7

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

Cat. No. B2413803
CAS RN: 1869862-74-7
M. Wt: 212.982
InChI Key: JPFCDSWBPHCMSS-UHFFFAOYSA-N
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Description

“2-Bromo-5-(1,1-difluoroethyl)pyridine” is a chemical compound with the molecular formula C7H6BrF2N . It has a molecular weight of 222.03 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(1,1-difluoroethyl)pyridine” contains a total of 17 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Physical And Chemical Properties Analysis

The physical form of “2-Bromo-5-(1,1-difluoroethyl)pyridine” is liquid . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Anti-Inflammatory Activity : Oxadiazole derivatives, including the 1,3,4-oxadiazole moiety, exhibit significant anti-inflammatory properties. This was observed in a study where various oxadiazole compounds showed remarkable anti-inflammatory activity in Human Red Blood Cell membrane stabilization tests (Santhanalakshmi K. et al., 2022).

  • Larvicidal Activity : Certain 1,3,4-oxadiazole analogues demonstrate strong larvicidal activity against Culex quinquefasciatus mosquitoes. This suggests potential applications in controlling mosquito populations and related diseases (K. Santhanalakshmi et al., 2022).

  • Antimicrobial Properties : A range of 1,3,4-oxadiazole derivatives have been synthesized and tested for antimicrobial activities. Some of these compounds have shown good antimicrobial properties, indicating potential applications in developing new antimicrobial agents (A. N. Mayekar et al., 2010).

  • Electron Transport Materials : Oxadiazole derivatives are promising materials for electron transport in organic optoelectronic devices. They exhibit good thermal stability and low orbital energy levels, which are essential for efficient electron transport (Chengbin Liu et al., 2007).

  • Green Chemistry Applications : There are developments in eco-friendly synthesis methods for 1,3,4-oxadiazoles. One study demonstrates a water-based, catalyst-free, and room-temperature synthesis approach, highlighting the potential for sustainable chemistry applications (F.-J. Zhu et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, it’s hard to predict without specific context. The use and study of this compound could potentially expand in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on the unique properties and applications of the compound .

properties

IUPAC Name

2-bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2O/c1-4(6,7)2-8-9-3(5)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCDSWBPHCMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

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